molecular formula C10H14ClNO3S B603124 [(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1206082-72-5

[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B603124
CAS No.: 1206082-72-5
M. Wt: 263.74g/mol
InChI Key: VMRWSIUQQCKUIY-UHFFFAOYSA-N
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Description

[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine is an organic compound with a complex structure that includes a chloro group, a hydroxypropyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-hydroxypropyl)-2H-thiazole-5-carboxamide
  • 4-chloro-N-[(2R)-2-hydroxypropyl]-3-(methylsulfonyl)benzamide
  • 3-chloro-2-methylaniline

Uniqueness

[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the presence of both a hydroxypropyl group and a sulfonamide group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

1206082-72-5

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74g/mol

IUPAC Name

4-chloro-N-(2-hydroxypropyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c1-7-5-9(3-4-10(7)11)16(14,15)12-6-8(2)13/h3-5,8,12-13H,6H2,1-2H3

InChI Key

VMRWSIUQQCKUIY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl

Origin of Product

United States

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